molecular formula C15H13N3O2S2 B6990951 Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone

Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6990951
M. Wt: 331.4 g/mol
InChI Key: IAZZFMIVJVWYMW-UHFFFAOYSA-N
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Description

Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a pyrrolidine ring

Properties

IUPAC Name

thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-15(12-4-2-7-22-12)18-6-1-3-11(18)14-16-13(17-20-14)10-5-8-21-9-10/h2,4-5,7-9,11H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZZFMIVJVWYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Pyrrolidine Ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or condensation reactions.

    Incorporation of the Thiophene Ring: Finally, the thiophene moiety is introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Halogenated thiophenes or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the oxadiazole ring is particularly significant due to its known biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene rings contribute to the compound’s electronic properties, facilitating interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

    2,5-Dimethylthiophene: Another thiophene derivative with different substitution patterns.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

Thiophen-2-yl-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone is unique due to its combination of thiophene, oxadiazole, and pyrrolidine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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